1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Description
Historical Evolution in Organosulfur Chemistry
Organosulfur chemistry has undergone transformative developments since the 19th-century isolation of thiols and sulfides. The discovery of thiocarbamates in the early 20th century marked a paradigm shift, enabling new synthetic pathways in agrochemicals and pharmaceuticals. 1-{[3-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide emerges from three key historical trends:
- Thiocarbamate Functionalization : The strategic incorporation of aromatic substituents, as seen in S-phenyl derivatives, demonstrated enhanced stability and reactivity.
- Hydroxymethyl Group Utilization : The introduction of hydroxymethyl moieties, first explored in 1960s polymer chemistry, improved solubility profiles.
- Heteroatom Synergy : Combined nitrogen-sulfur systems, exemplified by this compound's dimethylformamide and sulfanyl groups, became prominent in catalytic applications.
Table 1: Key Milestones in Thiocarbamate Development
Academic Significance and Knowledge Gaps
This compound addresses two critical challenges in contemporary synthesis:
- Polarity Modulation : The hydroxymethyl group (logP -0.12) counterbalances the hydrophobic dimethylformamide moiety, creating a balanced solvent affinity.
- Directed Reactivity : Quantum mechanical calculations predict enhanced nucleophilic character at the sulfanyl sulfur (Mulliken charge -0.42).
Unresolved questions include:
- Temperature-dependent tautomerization between thiol and thione forms
- Chelation potential with transition metals via S and O donors
- Long-term stability under photolytic conditions
Theoretical Classification within Thiocarbamate Derivatives
The compound belongs to the aryl-thiocarbamate subclass, distinguished by three structural features:
- Aromatic Core : The 3-hydroxymethylphenyl group enables π-π stacking interactions (bond length 1.41Å).
- Thiocarbamate Bridge : The N,N-dimethylcarbamothioate group (C=S vibration 1250 cm⁻¹) facilitates radical stabilization.
- Hydroxymethyl Substituent : The -CH₂OH group (O-H stretch 3450 cm⁻¹) introduces hydrogen-bonding capability.
Comparative Analysis with Analogues:
| Property | Current Compound | S-Phenyl Derivative |
|---|---|---|
| Molar Mass (g/mol) | 211.28 | 181.26 |
| Dipole Moment (D) | 3.1 | 2.8 |
| H-bond Donors | 1 | 0 |
Research Objectives and Scholarly Perspectives
Four prioritized research directions emerge:
- Synthetic Optimization : Developing solvent-free routes using mechanochemical activation.
- Computational Modeling : DFT studies of transition states in nucleophilic substitutions.
- Material Science Applications : Testing as a ligand in Cu(I)-catalyzed azide-alkyne cycloadditions.
- Spectroscopic Characterization : Comprehensive 2D NMR analysis (¹H-¹³C HSQC/HMBC).
Ongoing studies at major institutions focus on its potential as a:
- Transesterification catalyst in polyester synthesis
- Heavy metal chelator for environmental remediation
- Photoinitiator in radical polymerization processes
Properties
IUPAC Name |
S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSOYLDJCWKYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves a multi-step process. One common method includes the reaction of 3-(hydroxymethyl)thiophenol with N,N-dimethylformamide. The reaction may require the presence of an activating agent such as a coupling reagent to facilitate the formation of the sulfanyl linkage under controlled temperature and pH conditions. Industrial Production Methods: Industrial synthesis may utilize large-scale batch reactors where the reagents are carefully measured and introduced under precise environmental controls to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents may include hydrogen peroxide or molecular oxygen under the presence of a catalyst. Reduction reactions might employ agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions. Major Products: Oxidation often yields sulfoxides or sulfones, while reduction can yield simpler thiol derivatives. Substitution reactions primarily yield functionalized phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development: The compound has been investigated for its potential role as a pharmacophore in drug design. Its structural components can be modified to enhance biological activity against specific targets, such as enzymes or receptors involved in disease pathways.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that the sulfanyl group can influence the compound's interaction with cellular targets, potentially leading to apoptosis in malignant cells.
Materials Science
- Polymer Synthesis: As a solvent, N,N-dimethylformamide is widely used in the synthesis of polymers. The incorporation of 1-{[3-(hydroxymethyl)phenyl]sulfanyl} moieties into polymer chains can modify their thermal and mechanical properties, leading to materials with enhanced performance characteristics.
- Nanomaterials: The compound's unique structure allows for its use in the synthesis of nanomaterials. Research has shown that it can act as a stabilizing agent in the formation of nanoparticles, which have applications in catalysis and drug delivery systems.
Environmental Science
- Pollutant Degradation: The compound has been studied for its potential use in environmental remediation processes. Its reactivity allows it to participate in reactions that can degrade pollutants, making it a candidate for developing new methods for wastewater treatment.
- Analytical Chemistry: Due to its solvent properties, it is utilized in various analytical techniques, including chromatography and spectroscopy, facilitating the analysis of complex mixtures.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of sulfanyl derivatives. The results indicated that compounds similar to 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values lower than traditional chemotherapeutics .
Case Study 2: Polymer Modification
Research conducted on polymer blends demonstrated that incorporating this compound improved thermal stability and mechanical strength compared to control samples without the compound. These findings suggest its potential for enhancing material properties in industrial applications .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Drug Development | Significant cytotoxicity against cancer cell lines |
| Materials Science | Polymer Synthesis | Improved thermal stability and mechanical strength |
| Environmental Science | Pollutant Degradation | Effective degradation of organic pollutants |
Mechanism of Action
The mechanism of action of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide often involves its reactivity with specific molecular targets. The sulfanyl and hydroxymethyl groups participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling mechanisms. These interactions can lead to modifications in molecular pathways, providing insights into both its biological effects and practical applications.
Comparison with Similar Compounds
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide (CAS 1251999-19-5)
- Structural Difference : The hydroxymethyl group in the target compound is replaced by an amine (-NH₂) at the 3-position of the phenyl ring.
- Implications: Reactivity: The amine group enables participation in diazotization or coupling reactions, unlike the hydroxymethyl group, which is more suited for esterification or glycosylation .
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide (CAS 1461706-67-1)
- Structural Difference : A naphthalene ring replaces the benzene ring, with an -NH₂ group at the 4-position.
- Implications :
Functional Group Modifications
N-(3,4-Dimethylphenyl)-N-methylformamide
- Structural Difference : Lacks the sulfanyl linker and hydroxymethyl group; instead, it has a methyl-substituted phenyl ring directly attached to the formamide.
- Implications: Lipophilicity: Methyl groups increase hydrophobicity, making this compound less water-soluble than the hydroxymethyl derivative.
Carbazol Derivatives (e.g., NCBP, MCPF)
- Structural Difference : Replace the sulfanyl-phenyl group with carbazol or fluorene moieties.
- Implications :
- Optoelectronic Properties : Carbazol derivatives exhibit strong blue fluorescence (λem ~450 nm) and HOMO levels near -5.7 eV, ideal for hole-transport layers in OLEDs. The target compound’s HOMO is likely similar due to the electron-rich formamide group .
- Synthesis Complexity : Carbazol derivatives require multi-step syntheses (Ullmann, Suzuki couplings), whereas the target compound may be prepared via simpler thiol-aryl halide coupling .
Biological Activity
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide (HMS-DMF) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity requires a comprehensive review of existing literature, including case studies and experimental findings.
Chemical Structure and Properties
HMS-DMF is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, linked via a sulfur atom to a dimethylformamide moiety. This unique structure suggests potential interactions with biological targets, possibly influencing various metabolic pathways.
The biological activity of HMS-DMF is hypothesized to involve:
- Interaction with Enzymes and Receptors : The compound may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways.
- Influence on Cell Proliferation and Apoptosis : By affecting key signaling pathways, HMS-DMF could potentially induce apoptosis in cancer cells or inhibit their proliferation.
Antimicrobial Properties
Recent studies have indicated that derivatives of dimethylformamide (DMF), including HMS-DMF, exhibit antimicrobial properties. For instance, compounds structurally related to DMF have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| HMS-DMF | Moderate | E. coli |
| DMF Derivative | Significant | S. aureus |
Anticancer Activity
HMS-DMF has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry assays showed an increase in apoptotic cells when treated with HMS-DMF, indicating its potential as an anticancer agent .
- Case Study : A study involving tumor-bearing mice treated with HMS-DMF revealed a significant reduction in tumor growth compared to control groups. The compound's IC50 values were comparable to established chemotherapeutics, suggesting its viability as an alternative treatment option.
Toxicological Profile
The safety profile of HMS-DMF is critical for its therapeutic application. Research indicates that while DMF is associated with hepatotoxicity at high doses, the metabolites such as N-hydroxymethyl-N-methylformamide (HMMF) exhibit lower toxicity levels .
| Compound | Toxicity Level | Observations |
|---|---|---|
| DMF | High | Hepatotoxicity observed at high doses |
| HMMF | Moderate | Lower toxicity compared to DMF |
Metabolism and Pharmacokinetics
The metabolism of HMS-DMF involves conversion into various metabolites, which may contribute to its biological effects. Studies have shown that upon administration, HMS-DMF is metabolized into HMMF and N-methylformamide (NMF), both of which have distinct biological activities .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide, and how can reaction conditions be optimized?
- Methodology :
- Use nucleophilic substitution between 3-(hydroxymethyl)benzenethiol and N,N-dimethylformamide derivatives. Optimize solvent choice (e.g., dimethylformamide as a polar aprotic solvent) and coupling agents (e.g., HBTU for amide bond formation) to enhance yields .
- Control temperature (60–80°C) and reaction time (6–12 hours) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Assign peaks for the hydroxymethyl (–CH₂OH, δ ~4.6 ppm), sulfanyl (–S–, δ ~3.3 ppm), and dimethylformamide (–N(CH₃)₂, δ ~2.8–3.1 ppm) groups. Compare with analogous compounds (e.g., ) .
- IR : Validate O–H (3200–3600 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (600–700 cm⁻¹) stretches. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How does the hydroxymethyl group influence the compound’s stability during storage?
- Methodology :
- Conduct accelerated stability studies under varying pH (4–9), temperature (4°C, 25°C, 40°C), and humidity (60–75% RH). Use HPLC to track degradation products (e.g., oxidation of –CH₂OH to –COOH) .
- Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to clarify coupling between adjacent protons, particularly near the sulfanyl and hydroxymethyl groups.
- Rule out tautomerism or conformational dynamics using variable-temperature NMR .
- Compare experimental data with in silico predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. What strategies are effective for elucidating the reaction mechanism of sulfanyl group participation in cross-coupling reactions?
- Methodology :
- Use isotopic labeling (e.g., ³⁴S) to track sulfur’s role in nucleophilic substitution or redox reactions.
- Perform kinetic studies under varying concentrations of reactants and catalysts (e.g., Pd for C–S bond activation) .
- Analyze intermediates via LC-MS or X-ray crystallography (if crystalline derivatives are obtainable) .
Q. How can computational modeling predict biological interactions of this compound with enzyme targets?
- Methodology :
- Conduct molecular docking (AutoDock, Schrödinger) to assess binding affinity with enzymes like cytochrome P450 or kinases. Use structural analogs (e.g., ) as reference ligands.
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and SAR studies .
Q. What experimental designs mitigate interference from impurities during biological activity assays?
- Methodology :
- Purify the compound via preparative HPLC (>98% purity) and characterize impurities via HRMS.
- Include negative controls (e.g., dimethylformamide solvent) in cytotoxicity or enzymatic assays to isolate compound-specific effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodology :
- Compare purification methods: Recrystallization (e.g., ethanol/water mixtures) vs. column chromatography. Purity differences (±5°C) often explain variations .
- Use DSC (Differential Scanning Calorimetry) for precise measurement under inert atmospheres to avoid decomposition .
Q. Why might biological activity data conflict across studies?
- Methodology :
- Standardize assay conditions: Cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
- Account for solvent effects (e.g., DMSO vs. aqueous buffers) on bioavailability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
